BenchChemオンラインストアへようこそ!

Antibiotic 81-484

Cytotoxicity Antitumor antibiotic HeLa cells

Antibiotic 81-484, also designated Kazusamycin A (PD 114721), is a microbial secondary metabolite belonging to the leptomycin family of unsaturated, branched-chain fatty acids containing a terminal δ-lactone ring. Produced by the actinomycete Streptomyces sp.

Molecular Formula C33H48O7
Molecular Weight 556.7 g/mol
Cat. No. B1232865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntibiotic 81-484
Synonyms16-hydroxyleptomycin B
hydroxyelactocin
kazusamycin
kazusamycin A
PD 114,721
PD-114721
Molecular FormulaC33H48O7
Molecular Weight556.7 g/mol
Structural Identifiers
SMILESCCC(=CC(C)CC=CC(=CC(CO)C(=O)C(C)C(C(C)CC(=CC(=O)O)C)O)C)C=CC1C(C=CC(=O)O1)C
InChIInChI=1S/C33H48O7/c1-8-27(13-14-29-24(5)12-15-31(37)40-29)17-21(2)10-9-11-22(3)18-28(20-34)33(39)26(7)32(38)25(6)16-23(4)19-30(35)36/h9,11-15,17-19,21,24-26,28-29,32,34,38H,8,10,16,20H2,1-7H3,(H,35,36)/b11-9+,14-13+,22-18+,23-19+,27-17-
InChIKeyKZMHNEBMQDBQND-RLAHGZJHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antibiotic 81-484 (Kazusamycin A) Product-Specific Procurement Guide


Antibiotic 81-484, also designated Kazusamycin A (PD 114721), is a microbial secondary metabolite belonging to the leptomycin family of unsaturated, branched-chain fatty acids containing a terminal δ-lactone ring [1]. Produced by the actinomycete Streptomyces sp. No. 81-484, this compound functions as a hydroxylated analog of Leptomycin B and demonstrates potent antitumor activity through inhibition of CRM1-mediated nuclear export and Rev protein translocation at nanomolar concentrations [2]. The compound exhibits characteristic cell cycle effects, including G2 arrest and M-phase retardation, which differ mechanistically from conventional DNA-targeting antitumor agents [3].

Why Generic Substitution of Antibiotic 81-484 Fails for Scientific Research


Within the leptomycin family, minor structural variations produce substantial differences in biological activity, toxicity profiles, and molecular target engagement. Antibiotic 81-484 (Kazusamycin A) differs from its closest analog Leptomycin B by the presence of a hydroxyl group at the 16-position, which modifies both potency and tissue distribution [1]. Direct comparative studies reveal that while Kazusamycins A and B exhibit comparable antitumor efficacy in certain models, Kazusamycin B demonstrates distinct cell cycle arrest at G1 phase rather than the G2/M arrest characteristic of Kazusamycin A, indicating divergent mechanisms of action that preclude simple interchange [2]. Furthermore, Kazusamycin A retains activity against doxorubicin-resistant P388 leukemia cells, a feature not uniformly shared across antitumor antibiotic classes [3]. These structure-activity and mechanistic distinctions mandate compound-specific validation rather than class-level substitution in experimental protocols.

Quantitative Evidence for Antibiotic 81-484 Differentiation in Procurement Decisions


Comparative In Vitro Cytotoxicity Against HeLa Cervical Carcinoma Cells

Antibiotic 81-484 (Kazusamycin A) demonstrates nanomolar cytotoxic potency against HeLa cervical carcinoma cells, with an IC50 of approximately 1 ng/mL following 72-hour exposure in vitro [1]. This potency places it among the most active microbial antitumor metabolites. For context, Kazusamycin B, a structurally related analog differing by a single oxygen atom, exhibits comparable potency against L1210 leukemia cells with an IC50 of 1.8 ng/mL under identical exposure duration, suggesting that the core leptomycin scaffold confers exceptional cytotoxic activity while specific substitutions modulate target cell selectivity [2].

Cytotoxicity Antitumor antibiotic HeLa cells

In Vivo Antitumor Efficacy Across Murine Solid Tumor Models

Antibiotic 81-484 (Kazusamycin A) demonstrates broad-spectrum in vivo antitumor activity following intraperitoneal administration, effectively inhibiting growth of murine solid tumors including Ehrlich carcinoma, IMC carcinoma, sarcoma 180, Meth A fibrosarcoma, and Lewis lung carcinoma [1]. In head-to-head comparative studies, Kazusamycins A and B showed no significant difference in overall antitumor effectiveness across multiple murine models, including S180, P388, EL-4, and B16 [2]. Notably, both compounds demonstrated activity against doxorubicin-resistant P388 leukemia, with tumor growth inhibition comparable to that observed in doxorubicin-sensitive P388 models [2]. Maximum tolerated dose varied significantly depending on tumor model and dosing regimen, with intermittent administration substantially reducing cumulative toxicity while preserving therapeutic efficacy [2].

In vivo antitumor Murine tumor models Solid tumors

Cell Cycle Arrest Profile Differentiated from Conventional Antitumor Antibiotics

Antibiotic 81-484 (Kazusamycin A) induces a distinctive cell cycle arrest profile characterized by G2-phase accumulation and M-phase retardation in human transitional cancer cell lines (KU-1, T-24, MGH-U1) [1]. This pattern differs mechanistically from conventional antitumor antibiotics, which typically induce G1/S arrest or apoptosis without this specific G2/M accumulation signature [1]. In contrast, Kazusamycin B, despite comparable in vivo efficacy, arrests L1210 leukemia cells at the G1 phase rather than G2/M [2]. This divergence in cell cycle targeting between structurally related analogs underscores that minor molecular modifications produce fundamentally different biological responses. Additionally, thermal enhancement studies demonstrate that elevating temperature from 37°C to 42°C reduces the IC50 of Kazusamycin A by 23% to 87% across transitional cancer cell lines, with MGH-U1 cells showing the greatest thermal sensitization [1].

Cell cycle analysis G2 arrest M-phase retardation

Tissue Distribution and Toxicity Profile: Gastrointestinal Predominance with Relative Myelosparing

Pharmacokinetic analysis of Antibiotic 81-484 (Kazusamycin A) in mice reveals rapid distribution to major organs with preferential hepatic accumulation and biliary excretion followed by enterohepatic recirculation [1]. A significant fraction of the administered compound becomes inactivated through binding to high-molecular-weight plasma proteins, predominantly albumin [1]. The dose-limiting toxicity manifests as severe gastrointestinal epithelial necrosis affecting the small intestinal mucosa, while myelotoxicity remains relatively mild [1]. This toxicity profile contrasts sharply with conventional antitumor antibiotics such as doxorubicin and actinomycin D, where myelosuppression constitutes the primary dose-limiting toxicity [2]. The gastrointestinal-predominant toxicity pattern of Kazusamycin A aligns with that of its structural analog Leptomycin B, though Kazusamycin A demonstrates measurable hepatic accumulation and biliary excretion not characterized for all leptomycin family members [1].

Pharmacokinetics Toxicity profile Tissue distribution

Nuclear Export Inhibition at Nanomolar Concentrations

Antibiotic 81-484 (Kazusamycin A) functions as a potent inhibitor of CRM1/exportin 1-mediated nuclear export and Rev protein translocation at nanomolar concentrations . This mechanism is shared with Leptomycin B, the prototypical CRM1 inhibitor of the leptomycin family, which covalently modifies a cysteine residue in the central conserved region of CRM1 [1]. While Leptomycin B has been more extensively characterized for CRM1 binding kinetics and structural biology, Kazusamycin A demonstrates comparable inhibitory activity against Rev-dependent nuclear export, a regulatory process essential for HIV-1 replication . Unlike DNA-targeting agents such as doxorubicin, which intercalate into DNA and inhibit topoisomerase II, Kazusamycin A exerts its cytotoxic effects through disruption of nucleocytoplasmic trafficking, providing an orthogonal mechanism for studying nuclear transport biology [2].

Nuclear export inhibition CRM1 Rev translocation

Hepatic Toxicity as the Primary Safety Concern for Lead Optimization

Hepatic toxicity represents a significant limitation of Antibiotic 81-484 (Kazusamycin A) that must be considered in procurement decisions for lead optimization programs [1]. In medicinal chemistry efforts to develop improved analogs, derivatives were specifically designed to reduce hepatic toxicity while preserving antitumor potency [1]. Two optimized derivatives exhibited cytotoxicity against the HPAC pancreatic cancer cell line comparable to Kazusamycin A but demonstrated substantially lower hepatic toxicity [1]. This structure-toxicity relationship establishes Kazusamycin A as the benchmark reference compound against which hepatotoxicity reduction must be measured in analog development programs. The hepatic liability is consistent with pharmacokinetic observations showing preferential hepatic accumulation and biliary excretion of the parent compound [2].

Hepatotoxicity Lead optimization Structure-toxicity relationship

Optimal Application Scenarios for Antibiotic 81-484 Based on Verified Evidence


Lead Compound for CRM1-Targeted Nuclear Export Inhibitor Development

Procure Antibiotic 81-484 as the validated reference standard for CRM1/exportin 1 inhibitor development programs. The compound's demonstrated inhibition of Rev protein nuclear export at nanomolar concentrations establishes it as a benchmark against which novel CRM1 inhibitors must be compared [1]. Given the observed hepatic toxicity limitations, this compound serves as the essential positive control for structure-toxicity relationship studies aimed at improving therapeutic index while preserving nuclear export inhibitory activity [2].

Mechanistic Probe for G2/M Cell Cycle Checkpoint Studies

Utilize Antibiotic 81-484 as a pathway-specific chemical probe for investigating G2/M checkpoint regulation and mitotic progression. The compound induces G2 arrest and M-phase retardation, a pattern distinct from conventional DNA-damaging agents [1]. This specificity makes it valuable for dissecting mitotic regulatory networks and validating G2/M checkpoint components as therapeutic targets. The thermal sensitization effect (23-87% IC50 reduction at 42°C) further enables combinatorial studies with hyperthermia-based interventions [1].

Positive Control for Doxorubicin-Resistant Cancer Models

Employ Antibiotic 81-484 as a positive control compound in studies of multidrug resistance mechanisms, particularly in doxorubicin-resistant tumor models. The compound retains full antitumor activity against doxorubicin-resistant P388 leukemia cells, whereas conventional anthracyclines show diminished or absent efficacy [1]. This property makes it an essential reference standard for validating resistance-reversal strategies and screening for collateral sensitivity in drug-resistant cancer populations.

Benchmark Reference for Gastrointestinal Toxicity Mitigation Strategies

Use Antibiotic 81-484 as the benchmark reference compound for studying gastrointestinal toxicity mechanisms and evaluating protective strategies. The compound induces dose-limiting intestinal mucosal necrosis while sparing bone marrow function, providing a unique toxicity signature [1]. This profile enables researchers to evaluate gastroprotective interventions without confounding myelosuppression, and establishes a reference point for assessing whether novel analogs achieve improved gastrointestinal tolerability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antibiotic 81-484

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.